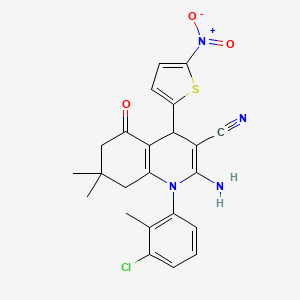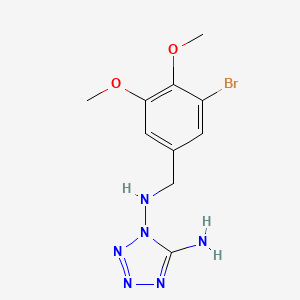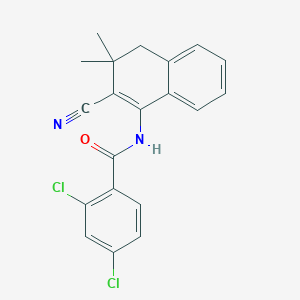![molecular formula C24H22N2O2 B4328739 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4328739.png)
2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Descripción general
Descripción
2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as DFTD, is a heterocyclic compound that is widely used in scientific research. The compound has a unique structure that makes it an ideal candidate for various applications, including drug discovery, chemical synthesis, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is not fully understood, but it is believed to act as a DNA intercalator. This means that 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can insert itself between the base pairs of DNA, which can lead to changes in the DNA structure and function. 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been shown to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can induce apoptosis, or programmed cell death, in cancer cells. 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. In vivo studies have shown that 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in lab experiments is its unique structure, which makes it an ideal candidate for various applications. 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, there are some limitations to using 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in lab experiments. For example, 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be toxic to some cell types, which can limit its use in certain experiments. Additionally, the mechanism of action of 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. One area of research is the development of 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one-based therapeutics for various diseases. Another area of research is the synthesis of novel materials using 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one and its potential toxic effects on cells.
Aplicaciones Científicas De Investigación
2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a wide range of applications in scientific research. One of the most common applications of 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is in drug discovery. The compound has been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been used in the synthesis of novel materials, such as polymers and nanoparticles, due to its unique structure.
Propiedades
IUPAC Name |
2-(furan-2-yl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-22-23(18-8-3-1-4-9-18)14-25-16-24(22,19-10-5-2-6-11-19)17-26(15-23)21(25)20-12-7-13-28-20/h1-13,21H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCWQOJFDZERED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CC(C2=O)(CN1C3C4=CC=CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 2-(2-furanyl)-5,7-diphenyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide](/img/structure/B4328660.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4328663.png)

![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4328678.png)
![ethyl 5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4328686.png)
![ethyl 5-bromo-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4328690.png)
![4-(2-fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4328697.png)
![methyl 2-benzyl-7-{[(2,5-dimethyl-3-thienyl)sulfonyl]amino}-1,3-benzoxazole-5-carboxylate](/img/structure/B4328707.png)


![N-[3-(dipropionylamino)[1,3]thiazolo[4,5-b]quinoxalin-2(3H)-ylidene]propanamide](/img/structure/B4328720.png)
![5,7-diphenyl-2-pyridin-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4328730.png)
![methyl 4-{3-[(5-bromo-2-furoyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4328734.png)
